molecular formula C10H11BrFNO B1444402 4-(5-Bromo-2-fluorophenyl)morpholine CAS No. 1065169-38-1

4-(5-Bromo-2-fluorophenyl)morpholine

Cat. No.: B1444402
CAS No.: 1065169-38-1
M. Wt: 260.1 g/mol
InChI Key: SAIXLFZHUFAJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-2-fluorophenyl)morpholine is an organic compound with the molecular formula C11H13BrFNO. It is a derivative of morpholine, where the morpholine ring is substituted with a 5-bromo-2-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-fluorophenyl)morpholine typically involves the reaction of 5-bromo-2-fluoroaniline with morpholine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the aniline derivative reacts with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-fluorophenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(5-Bromo-2-fluorophenyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluorophenyl)morpholine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromo-2-fluorophenyl)morpholine: A similar compound with a different substitution pattern on the phenyl ring.

    4-(5-Fluoro-2-chlorophenyl)morpholine: Another derivative with different halogen substituents.

    4-(5-Bromo-2-methylphenyl)morpholine: A compound with a methyl group instead of a fluorine atom.

Uniqueness

4-(5-Bromo-2-fluorophenyl)morpholine is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination can influence the compound’s reactivity, binding affinity, and selectivity, making it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

4-(5-Bromo-2-fluorophenyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a morpholine ring substituted with a bromine and fluorine atom on the phenyl group. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain morpholine derivatives can inhibit cancer cell proliferation with low IC50 values, indicating high potency against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundLN-229< 10
Similar derivativeHepG27.81
Similar derivativeMCF-712.39

These findings suggest that this compound may have selective toxicity towards cancer cells while sparing normal cells, a desirable trait in cancer therapeutics .

2. Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of morpholine derivatives. The presence of halogen substituents (bromine and fluorine) has been linked to enhanced antibacterial and antifungal activities.

PathogenMIC (µg/mL)
Staphylococcus aureus3.91
Escherichia coli8.33
Candida albicans16.69

The compound exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. Preliminary studies suggest that it may act by inhibiting key enzymes associated with tumor growth or microbial metabolism.

Case Studies

A notable study examined the effects of various morpholine derivatives, including this compound, on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death.

Another study focused on the antimicrobial properties, where this compound was tested against multiple bacterial strains. The results demonstrated significant inhibition zones, supporting its potential as an antimicrobial agent .

Properties

IUPAC Name

4-(5-bromo-2-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIXLFZHUFAJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a CEM snap top microwave vial (10 ml) equipped with a magnetic stir bar (3×10 mm) was added 5-Bromo-2-fluoroaniline (1.00 g, 5.26 mmol), sodium iodide (2.37 gm, 15.8 mmol), potassium carbonate (1.45 gm, 10.5 mmol), and 2-chloroethyl ether (1.30 gm, 9.09 mmol) in dimethylformamide (6.5 mL). The reaction was capped and irradiated in a CEM Explorer microwave at 120° C. for 4 hours then forced air-cooled. Purification by column chromatography [default gradient (ISCO); EtOAc/hexanes] afforded 397 mg (29%) an oil; 1H NMR (400 MHz, DMSO-d6) δ ppm 3.00 (t, J=1.7 Hz, 4H) 3.69-3.73 (m, 4H) 7.10-7.15 (m, 3H); MS (EI) m/z 259.0 [M+·].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Yield
29%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Bromo-2-fluorophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(5-Bromo-2-fluorophenyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(5-Bromo-2-fluorophenyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(5-Bromo-2-fluorophenyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(5-Bromo-2-fluorophenyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(5-Bromo-2-fluorophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.